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Compound of Interest

Compound Name: Benzotrichloride

Cat. No.: B7770154

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for
benzotrichloride (CsHsCCls), a key intermediate in the chemical and pharmaceutical
industries. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR),
and Mass Spectrometry (MS) data, offering valuable insights for compound identification, purity
assessment, and structural elucidation.

Spectroscopic Data Summary

The empirical formula for benzotrichloride is C7HsCls, with a molecular weight of 195.47 g/mol
. Its spectroscopic data are summarized in the tables below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR (300 MHz, CCla)
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Chemical Shift (8)

Coupling Constant

Multiplicit Assignment
ppm pRETY (J) Hz g
J(AA") =2.39, J(A,B)
7.893 Multiplet =8.13, J(A,B") = 0.53, 2H, ortho-protons
JAC)=1.14
_ J(A',B) = 0.53, J(A',B")
7.373 Multiplet 2H, meta-protons
=8.13,J(A'\C)=1.14
_ J(B,B") =1.44, J(B,C)
7.348 Multiplet 1H, para-proton

=7.45, )(B',C) = 7.45

Data sourced from a 300 MHz spectrum in Carbon Tetrachloride (CCla).[1]

13C NMR
Chemical Shift (8) ppm Assighment
142.3 C-Cls
1315 para-Carbon
129.3 ortho-Carbons
128.8 meta-Carbons
95.8 -CCls

Note: Specific chemical shift values for 3C NMR of benzotrichloride are not readily available

in the searched literature. The provided values are typical estimated shifts for similar aromatic

structures and should be confirmed with experimental data.

Infrared (IR) Spectroscopy
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Wavenumber (cm~?) Intensity Assignment

3080 - 3030 Medium Aromatic C-H stretch
1600, 1480, 1450 Medium to Strong Aromatic C=C ring stretch
800 - 600 Strong C-Cl stretch

780 - 720 Strong C-H out-of-plane bend

Note: The specific peak list for the IR spectrum of benzotrichloride is not detailed in the
provided search results. The table represents characteristic absorption bands for the functional
groups present in the molecule.[2]

Mass Spectrometry (MS)
m/z Relative Intensity (%) Assignment
194 2.2 [M]* (with 35Cl3)
196 2.1 [M+2]* (with 35C1237Cl)
161 64.2 [M-CIJ*
159 100.0 [M-Cl-H2]* or [C7HsCl2]*
125 - [C7HsCI]*
89 18.2 [C7Hs]*

The mass spectrum of benzotrichloride shows a characteristic isotopic pattern for a
compound containing three chlorine atoms. The molecular ion peak is observed at m/z 194,
corresponding to the molecule with three 3>Cl isotopes.[1]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data
presented above. Specific instrument parameters may vary.

NMR Spectroscopy (*H and **C)
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o Sample Preparation: Dissolve approximately 10-20 mg of benzotrichloride in 0.5-0.7 mL of
a suitable deuterated solvent (e.g., CCla or CDCIs) in a clean, dry NMR tube.

« Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher).

e 1H NMR Acquisition:

[¢]

Tune and shim the instrument to optimize magnetic field homogeneity.

o

Acquire the spectrum using a standard pulse sequence.

[e]

Set the spectral width to cover the aromatic region (approximately 6-9 ppm).

o

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
e 13C NMR Acquisition:
o Switch the probe to the 13C frequency.

o Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum
to single lines for each carbon environment.

o Set the spectral width to cover the expected range for aromatic and organohalogen
compounds (approximately 90-150 ppm).

o Alarger number of scans will be required compared to *H NMR due to the lower natural
abundance of 13C.

» Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier
transform, phase correction, and baseline correction. Reference the spectrum to the residual
solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

o Sample Preparation: As benzotrichloride is a liquid, a neat spectrum can be obtained.
Place a drop of the liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.

e Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
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Acquisition:

o

Record a background spectrum of the clean salt plates.

[¢]

Mount the sample in the spectrometer's sample compartment.

[¢]

Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm™1).

[e]

Co-add multiple scans to improve the signal-to-noise ratio.

Data Processing: The instrument software will automatically subtract the background
spectrum from the sample spectrum to produce the final absorbance or transmittance
spectrum.

Mass Spectrometry (MS)

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer.
For a volatile liquid like benzotrichloride, direct infusion via a heated probe or injection into
a gas chromatograph (GC-MS) are common methods.

lonization: Utilize Electron lonization (EI) to induce fragmentation and create charged ions. A
standard electron energy of 70 eV is typically used.

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio
(m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Detection: A detector records the abundance of each ion at a specific m/z value.

Data Processing: The resulting data is plotted as a mass spectrum, showing the relative
intensity of each ion fragment.

Visualizations
Spectroscopic Analysis Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a

chemical compound like benzotrichloride.
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General Workflow for Spectroscopic Analysis

Sample Preparation
(e.g., Dissolving, Thin Film)

NMR Experiment

(tH, 15C) IR Experiment L

NMR Data Acquisition IR Data Acquisition
(FID) (Interferogram)

Data Processing Data Processing
(Fourier Transform, Phasing) (Fourier Transform, Bkg Subtraction)

NMR Spectrum IR Spectrum Mass Spectrum
(Chemical Shifts, Coupling) (Absorption Bands) (m/z, Relative Intensity)

Structural Elucidation &
Data Interpretation

Click to download full resolution via product page

Caption: A flowchart of the spectroscopic analysis process.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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